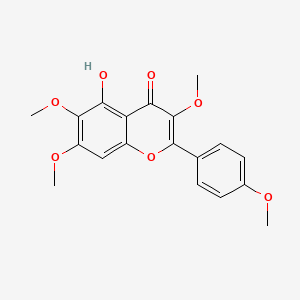

Penduletin 4'-methyl ether

説明

Overview of Flavonoid Classes and Polymethoxyflavones

Flavonoids share a common 15-carbon skeleton structure (C6-C3-C6), consisting of two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyran ring (C). wikipedia.org Based on variations in the heterocyclic C ring, flavonoids are categorized into several subclasses, including flavones, flavonols, flavanones, isoflavones, anthocyanidins, and flavan-3-ols. wikipedia.orgmdpi.com

Polymethoxyflavones (PMFs) are a specific type of flavonoid characterized by the presence of multiple methoxy (B1213986) (-OCH3) groups on the flavone (B191248) backbone. tandfonline.com These methoxy groups replace the hydroxyl (-OH) groups typically found on the flavonoid structure. This structural modification significantly influences the chemical and biological properties of the molecule. 5-Hydroxy-3,6,7,4'-tetramethoxyflavone is classified as a hydroxylated polymethoxyflavone because it contains both methoxy groups and a hydroxyl group. nih.gov

| Flavonoid Classification | Key Structural Feature | Example |

| Flavones | Double bond between C2 and C3 | Luteolin |

| Flavonols | Hydroxyl group at C3 | Quercetin |

| Flavanones | Saturated C-ring | Naringenin |

| Isoflavones | B-ring attached to C3 | Genistein |

| Anthocyanidins | Flavylium ion skeleton | Cyanidin |

| Polymethoxyflavones (PMFs) | Multiple methoxy groups | Tangeretin (B192479) |

| Hydroxylated PMFs | Both methoxy and hydroxyl groups | 5-Hydroxy-3,6,7,4'-tetramethoxyflavone |

Research Significance and Context of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone

The scientific interest in 5-Hydroxy-3,6,7,4'-tetramethoxyflavone stems from its natural occurrence and its potential biological activities observed in laboratory studies. This compound has been isolated from various plant species, including citrus fruits, Aglaia edulis, Laggera alata, and Vitex agnus-castus. medchemexpress.combiocrick.comnih.gov

Initial research has focused on its cytotoxic and antitumor properties. A notable study investigated the effects of 5-Hydroxy-3',4',6,7-tetramethoxyflavone (B1205902) (referred to as TMF in the study) on glioblastoma (GBM) cell lines, U87MG and T98G. nih.gov The findings from this in vitro research provide a basis for its significance in ongoing oncological research.

The table below summarizes the key chemical properties of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone.

| Property | Value | Source |

| Chemical Formula | C19H18O7 | nih.gov |

| Molecular Weight | 358.34 g/mol | glpbio.com |

| CAS Number | 14787-34-9 | glpbio.com |

| IUPAC Name | 5-hydroxy-3,6,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | biorlab.com |

| Synonyms | Penduletin 4′-methyl ether | biorlab.com |

Detailed Research Findings

A 2024 study published in Biomolecular Concepts explored the in vitro effects of 5-hydroxy-3',4',6,7-tetramethoxyflavone on two glioblastoma cell lines. nih.gov The research demonstrated that treatment with this compound led to a reduction in cell viability and migratory capacity of the cancer cells. nih.gov Furthermore, the study observed that the compound induced cell cycle arrest at the G0/G1 phase. nih.gov However, an antagonistic effect was noted when the compound was combined with radiotherapy in this specific experimental model. nih.gov These findings underscore the compound's potential as a subject for further investigation in cancer research, particularly concerning its standalone effects and its interactions with conventional therapies.

While research is still in its early stages, the unique chemical structure of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone, coupled with these initial findings, positions it as a compound of interest for further scientific exploration. Future studies will be crucial to fully elucidate its mechanisms of action and to determine its potential role in various biological processes.

Structure

3D Structure

特性

IUPAC Name |

5-hydroxy-3,6,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)17-19(25-4)16(21)14-12(26-17)9-13(23-2)18(24-3)15(14)20/h5-9,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNCDMHZHONBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163823 | |

| Record name | 5-Hydroxy-3,6,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14787-34-9 | |

| Record name | Penduletin 4'-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014787349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3,6,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENDULETIN 4'-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8M39S7GDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies

Identification of Botanical Sources of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone

This compound has been successfully isolated and identified from several distinct plant species across different genera and families.

The confirmed botanical sources for 5-Hydroxy-3,6,7,4'-tetramethoxyflavone are diverse and include the following species:

Laggera alata : A member of the Asteraceae family, this perennial herb is a known source of the compound. researchgate.net

Aglaia edulis : This species, belonging to the Meliaceae family, has been identified as containing 5-Hydroxy-3,6,7,4'-tetramethoxyflavone. medchemexpress.com

Artemisia giraldii : This subshrub from the Asteraceae family is another confirmed source. nih.gov

Otanthus maritimus : Also known as the cottonweed plant, this coastal species in the Asteraceae family has been reported to contain the flavone (B191248). nih.gov

Callicarpa longissima : The leaves and twigs of this plant from the Lamiaceae family have yielded the compound.

Loxostylis alata : A plant from the Anacardiaceae family, its leaves have been a source for the isolation of this flavone. longdom.org

Gnaphalium affine : While belonging to a genus listed in initial screenings, detailed analysis shows it produces a structural isomer, 5-Hydroxy-3,6,7,8-tetramethoxyflavone (B14715514), which differs in the substitution pattern on the A-ring. nih.gov

It is important to note that while other species like Achillea falcata and Vitex species produce similar flavonoids, the exact structure of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone has been specifically confirmed in the listed plants.

Table 1: Confirmed Botanical Sources of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone

| Plant Species | Family |

|---|---|

| Laggera alata | Asteraceae |

| Aglaia edulis | Meliaceae |

| Artemisia giraldii | Asteraceae |

| Otanthus maritimus | Asteraceae |

| Callicarpa longissima | Lamiaceae |

| Loxostylis alata | Anacardiaceae |

The botanical sources of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone are found in specific geographical regions and ecological habitats around the world.

Laggera alata is native to tropical regions of both Africa and Asia. It typically thrives in open, disturbed areas such as grasslands, wastelands, and roadsides, at elevations ranging from 100 to 2,000 meters. researchgate.net

Aglaia edulis is found in the tropical and subtropical forests of Asia, from India and China down through Southeast Asia. It often grows on limestone hills and along rocky seashores. medchemexpress.com

Artemisia giraldii is native to China, where it grows on slopes, terraces, in dry river valleys, and at the margins of forests in provinces like Gansu, Hebei, and Shaanxi. nih.gov

Otanthus maritimus is a coastal plant found along the shores of the Mediterranean and the Atlantic coasts of Europe. It is adapted to sandy dune ecosystems. nih.gov

Callicarpa longissima is native to the Philippines, southern China, Japan, and Vietnam, where it is found in thickets and secondary forests at low to medium elevations.

Loxostylis alata is native to South Africa, where it is found in various habitats.

Advanced Extraction and Chromatographic Purification Techniques

The isolation of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone from plant material involves a multi-step process that begins with extraction, followed by purification using chromatographic methods.

The initial step in isolating the compound is to extract it from the dried and powdered plant material using a suitable solvent. The choice of solvent is critical and is based on the polarity of the target flavonoid.

Polar Solvents : Alcohols such as ethanol (B145695) and methanol (B129727) are very commonly used for the initial extraction of flavonoids due to their ability to dissolve these moderately polar compounds. nih.govd-nb.infonih.gov For example, a 95% ethanol solution was used to prepare the initial extract from Laggera alata.

Solvent Partitioning : Following the initial crude extraction, a technique called liquid-liquid partitioning (or fractionation) is often employed to separate compounds based on their differential solubility in immiscible solvents. This typically involves using a sequence of solvents with increasing polarity. Common solvents used in this process include:

Petroleum Ether or Hexane (B92381) (non-polar): Used to remove lipids and other non-polar compounds.

Ethyl Acetate (B1210297) (medium polarity): This solvent is very effective for extracting many flavonoids, including 5-Hydroxy-3,6,7,4'-tetramethoxyflavone.

n-Butanol (polar): Used to isolate more polar compounds that remain after the ethyl acetate extraction.

In the case of isolating the compound from Loxostylis alata, a methanol extract was successively partitioned against hexane, chloroform, ethyl acetate, and butanol.

Table 2: Common Solvents Used in the Extraction of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone

| Solvent | Polarity | Typical Use |

|---|---|---|

| Ethanol | Polar | Initial crude extraction |

| Methanol | Polar | Initial crude extraction |

| Petroleum Ether / Hexane | Non-polar | Defatting / Removing non-polar impurities |

| Ethyl Acetate | Medium | Main extraction of the target flavonoid |

| n-Butanol | Polar | Extraction of remaining polar compounds |

After obtaining a concentrated extract or fraction rich in the target compound, chromatographic techniques are used for purification.

Silica (B1680970) Gel Column Chromatography : This is the most common method for the purification of flavonoids. The crude extract is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds separate based on their affinity for the silica gel versus the solvent. For the isolation of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone, a mobile phase often consisting of a mixture of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate) is used, with the polarity gradually increased to elute the compounds in order of increasing polarity. researchgate.net

Sephadex LH-20 Column Chromatography : This is another valuable chromatographic technique, particularly for purifying flavonoids. researchgate.net Sephadex LH-20 is a size-exclusion gel that separates molecules based on their size. It is also effective at separating flavonoids from other classes of compounds, such as tannins, and is often used as a final purification step to yield the pure compound.

These advanced techniques are essential for obtaining 5-Hydroxy-3,6,7,4'-tetramethoxyflavone in a pure form, which is necessary for its structural elucidation and further scientific investigation.

Synthetic and Biosynthetic Pathways

Chemical Synthesis Approaches for 5-Hydroxy-3,6,7,4'-tetramethoxyflavone

The chemical synthesis of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone and related flavonoids relies on established organic chemistry reactions that allow for the precise construction of the flavone (B191248) core and the introduction of specific functional groups.

Regiospecific Methylation and Cyclization Methodologies

The synthesis of polymethoxylated flavonoids like 5-Hydroxy-3,6,7,4'-tetramethoxyflavone often involves the strategic use of starting materials that already possess the desired methylation pattern or the use of protecting groups to achieve regiospecificity. A common and effective method for constructing the flavone skeleton is through the oxidative cyclization of a chalcone (B49325) precursor. mdpi.com

One illustrative approach, demonstrated in the synthesis of the related flavonoid pedalitin, involves the aldol (B89426) condensation of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative to form a 2'-hydroxychalcone. mdpi.com This chalcone is then subjected to an oxidative cyclization reaction, often using iodine in dimethyl sulfoxide (B87167) (DMSO), to yield the flavone. mdpi.com The regiochemistry of the final product is dictated by the substitution pattern of the initial acetophenone and benzaldehyde.

For instance, the reaction of 6-hydroxy-2,3,4-trimethoxyacetophenone with vanillin (B372448) under basic conditions yields the corresponding 2'-hydroxychalcone. mdpi.com Subsequent treatment with iodine promotes the cyclization to form the flavone ring. mdpi.com This method highlights how the specific placement of hydroxyl and methoxy (B1213986) groups on the precursor molecules directs the formation of the desired flavone.

Utilization of Precursor Compounds (e.g., Trimethoxyacetophenone)

Historical syntheses of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone have utilized precursors such as trimethoxyacetophenone. nih.gov The general strategy involves the condensation of a substituted acetophenone with a substituted benzoyl chloride, followed by cyclization to form the flavone ring.

A key precursor for the A-ring of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone is a suitably substituted trimethoxyacetophenone. For example, 2,4,6-trihydroxyacetophenone can be selectively methylated to achieve the desired methoxy substitution pattern. koreascience.kr This substituted acetophenone can then be reacted with a p-methoxybenzoyl derivative to construct the C-ring and B-ring of the flavone.

The synthesis of flavones from acetophenone precursors can be achieved through various methods, including the Baker-Venkataraman rearrangement and the Allan-Robinson reaction. nih.gov In a typical sequence, the hydroxyl group of the acetophenone is first acylated with a substituted benzoyl chloride. The resulting ester then undergoes an intramolecular Claisen condensation (Baker-Venkataraman rearrangement) to form a 1,3-diketone, which upon acid-catalyzed cyclization, yields the flavone.

Enzymatic and Biotransformation Strategies for Flavonoid Modification

In addition to chemical synthesis, enzymatic and biotransformation approaches offer powerful and selective methods for the modification and production of flavonoids. These strategies often utilize whole microbial cells or isolated enzymes to carry out specific reactions, such as methylation, demethylation, and glycosylation. nih.govnih.gov

Microorganisms, particularly fungi such as Aspergillus and Penicillium species, are known to biotransform a wide array of flavonoids. nih.gov These microbes can perform various reactions, including O-methylation and O-demethylation, with high regioselectivity. nih.govresearchgate.net For instance, Aspergillus niger has been used for the regioselective O-demethylation of polymethoxylated flavones. researchgate.net This capability could be harnessed to selectively demethylate a more heavily methoxylated flavone at the 5-position to yield 5-Hydroxy-3,6,7,4'-tetramethoxyflavone.

Molecular Mechanisms and Cellular Interactions

Investigation of Cellular Pathways Modulated by 5-Hydroxy-3,6,7,4'-tetramethoxyflavone

The primary cellular pathway identified as being significantly modulated by 5-Hydroxy-3,6,7,4'-tetramethoxyflavone is the cell cycle control pathway. In studies involving glioblastoma (GBM) cell lines, this compound has been shown to interfere with cell cycle progression, leading to a reduction in cell viability and proliferation nih.govresearchgate.net. Specifically, treatment with this flavone (B191248) leads to an arrest in the G0/G1 phase of the cell cycle, preventing cells from proceeding to the S phase, where DNA replication occurs. This halt in progression effectively inhibits the division and growth of the cancer cells nih.govresearchgate.net.

Beyond its effects on the cell cycle, this compound has also been observed to reduce the migratory capacity of glioblastoma cells, suggesting an impact on pathways related to cell motility and invasion nih.govresearchgate.net. However, in other contexts, its activity appears limited. In a study evaluating its effect on a panel of human cancer cell lines, including Lu1 (lung), LNCaP (prostate), and MCF-7 (breast), 5-Hydroxy-3,6,7,4'-tetramethoxyflavone was found to be inactive, indicating that its cytotoxic and cytostatic effects may be cell-type specific nih.govacs.org.

Table 1: Investigated Cellular Effects of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone on Cancer Cell Lines

| Cell Line | Cancer Type | Investigated Effect | Outcome | Reference |

|---|---|---|---|---|

| U87MG | Glioblastoma | Cell Cycle Progression, Viability, Migration | G0/G1 Arrest, Reduced Viability, Reduced Migration | nih.govresearchgate.net |

| T98G | Glioblastoma | Cell Cycle Progression, Viability, Migration | G0/G1 Arrest, Reduced Viability, Reduced Migration | nih.govresearchgate.net |

| Lu1 | Lung Cancer | Cytotoxicity | Inactive (ED₅₀ > 5 µg/mL) | nih.govacs.org |

| LNCaP | Prostate Cancer | Cytotoxicity | Inactive (ED₅₀ > 5 µg/mL) | nih.govacs.org |

| MCF-7 | Breast Cancer | Cytotoxicity | Inactive (ED₅₀ > 5 µg/mL) | nih.govacs.org |

Identification and Characterization of Direct Molecular Targets

As of the current body of research, the direct molecular targets of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone have not been explicitly identified or characterized. While its effects on cellular pathways like cell cycle progression are documented, the specific proteins or other biomolecules that it directly binds to in order to initiate these effects remain the subject of ongoing investigation. The antioxidant and anti-inflammatory properties often associated with flavonoids suggest potential interactions with enzymes and transcription factors involved in oxidative stress and inflammation, but direct binding studies for this particular compound are not yet available medchemexpress.com.

Elucidation of Signaling Cascade Interventions

The intervention of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone in cellular signaling cascades is most clearly demonstrated through its impact on cell cycle regulation.

Cell Cycle Regulatory Proteins : The observed G0/G1 cell cycle arrest in U87MG and T98G glioblastoma cells strongly implies that 5-Hydroxy-3,6,7,4'-tetramethoxyflavone modulates the activity of key cell cycle regulatory proteins. nih.govresearchgate.net This phase of the cell cycle is controlled by the interplay of cyclins (like cyclin D and E) and cyclin-dependent kinases (such as CDK4, CDK6, and CDK2), which together phosphorylate and inactivate the retinoblastoma protein (Rb). While it is hypothesized that the compound affects these proteins, specific studies measuring the changes in the expression or activity of these individual regulatory molecules following treatment with 5-Hydroxy-3,6,7,4'-tetramethoxyflavone have not been reported.

Apoptotic Signaling : The current evidence regarding the compound's role in apoptotic signaling is limited and context-dependent. In the glioblastoma cell lines where it induced G0/G1 arrest, a significant induction of apoptosis was not the primary reported mechanism of action nih.govresearchgate.net. Furthermore, its inactivity in other cancer cell lines such as Lu1, LNCaP, and MCF-7 suggests it does not trigger apoptosis in those cells at the concentrations tested nih.govacs.org.

β-catenin signaling and IRE1α pathway : There is currently no available scientific literature detailing the effects of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone on the β-catenin signaling pathway or the IRE1α-mediated unfolded protein response pathway.

In Vitro and Preclinical Biological Activity Studies

Research on Antineoplastic Activities

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

The cytotoxic and antiproliferative effects of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone, also referred to as TMF in some studies, have been evaluated against several cancer cell lines. Notably, its activity against glioblastoma has been a key area of investigation.

In a recent study, the cytotoxic effect of 5-Hydroxy-3',4',6,7-tetramethoxyflavone (B1205902) was assessed in U87MG and T98G glioblastoma (GBM) cell lines. nih.govzlb.dedntb.gov.ua The compound was found to reduce the viability of these cancer cells. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for both cell lines.

Table 1: Cytotoxicity of 5-Hydroxy-3',4',6,7-tetramethoxyflavone in Glioblastoma Cell Lines

| Cell Line | IC50 (µM) |

| U87MG | 102.3 |

| T98G | 91 |

Data sourced from a study by Papapetrou et al. (2024). researchgate.net

While direct studies on colon cancer cell lines specifically for 5-Hydroxy-3,6,7,4'-tetramethoxyflavone are limited, research on related 5-hydroxy polymethoxyflavones (5OH-PMFs) provides some insights. One study investigated the effects of 5-hydroxy-6,7,8,4'-tetramethoxyflavone (5HTMF), a structurally similar compound, on HCT116 human colon cancer cells. nih.gov This research highlighted the pro-apoptotic and cell-cycle arresting capabilities of 5OH-PMFs in colon cancer. nih.gov

Information regarding the direct cytotoxic effects of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone on prostate cancer cell lines such as PC-3 and LNCaP is not extensively available in the reviewed literature. However, studies on other flavonoid derivatives have shown antitumor effects on various prostate cancer cells. nih.gov

Similarly, specific data on the cytotoxicity of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone against the A549 human lung cancer cell line is not readily found in the current body of research.

In the context of breast cancer, a study on the related compound 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) in the MCF-7 cell line demonstrated its ability to inhibit proliferation and induce apoptosis. researchgate.netnih.gov The anti-proliferative effect was confirmed using an MTT cytotoxicity assay. researchgate.netnih.gov

Cell Cycle Regulation and Arrest Mechanisms

5-Hydroxy-3,6,7,4'-tetramethoxyflavone has been shown to influence the cell cycle in cancer cells, a critical mechanism for controlling cell proliferation.

Research on glioblastoma cell lines U87MG and T98G revealed that treatment with this flavonoid resulted in cell cycle arrest at the G0/G1 phase. nih.govzlb.dedntb.gov.uaresearchgate.net This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. Flow cytometry analysis was used to determine the percentage of cells in each phase of the cell cycle following treatment. nih.govresearchgate.net

Table 2: Effect of 5-Hydroxy-3',4',6,7-tetramethoxyflavone on Cell Cycle Distribution in Glioblastoma Cells (24h treatment)

| Cell Line | Treatment | % of Cells in G0/G1 Phase |

| U87MG | Control | 55.4 |

| IC50/2 | 63.2 | |

| IC50 | 70.1 | |

| 2xIC50 | 75.8 | |

| T98G | Control | 58.9 |

| IC50/2 | 65.7 | |

| IC50 | 72.4 | |

| 2xIC50 | 78.1 |

Data represents an increase in the G0/G1 population with increasing concentrations of the compound, as reported in a study by Papapetrou et al. (2024). researchgate.net

In studies involving other 5-hydroxy polymethoxyflavones, such as 5-hydroxy-6,7,8,4'-tetramethoxyflavone, an increase in the G0/G1 cell population was also observed in HCT116 colon cancer cells, an effect that was dependent on the presence of p53 and p21 proteins. nih.gov

Modulation of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. 5-Hydroxy-3,6,7,4'-tetramethoxyflavone has been investigated for its potential to inhibit these processes.

In vitro scratch wound healing assays performed on U87MG and T98G glioblastoma cells demonstrated that the compound significantly reduced the migratory capacity of these cells. nih.govzlb.dedntb.gov.uaresearchgate.net The closure of the "wound" created in the cell monolayer was monitored over time, and a decrease in the rate of closure indicated an inhibition of cell migration.

Table 3: Inhibition of Glioblastoma Cell Migration by 5-Hydroxy-3',4',6,7-tetramethoxyflavone

| Cell Line | Treatment Concentration | Migration Rate (% of control) |

| U87MG | IC50 | Significantly reduced |

| T98G | IC50 | Significantly reduced |

Qualitative data from Papapetrou et al. (2024), indicating a statistically significant reduction in migration. researchgate.net

Combinatorial Studies with Conventional Therapies

The potential of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone to be used in combination with conventional cancer treatments like radiotherapy has been explored.

Interestingly, in the study involving U87MG and T98G glioblastoma cell lines, an antagonistic property was observed when the flavonoid was combined with in vitro radiotherapy. nih.govzlb.dedntb.gov.uaresearchgate.net This suggests that the compound may interfere with the cytotoxic effects of radiation on these cancer cells, indicating that concurrent administration may not be a beneficial therapeutic strategy. nih.govresearchgate.net Further research is needed to understand the mechanisms behind this antagonism and to explore its potential role in post-radiotherapy scenarios. nih.govresearchgate.net

Hepatoprotective Investigations

Research has indicated that 5-Hydroxy-3,6,7,4'-tetramethoxyflavone possesses significant anti-hepatotoxic activity. nih.gov A study demonstrated its protective effects against liver damage induced by various toxins in both in vivo and in vitro models.

The compound was tested against carbon tetrachloride (CCl4) and paracetamol-induced hepatotoxicity in rats (in vivo), and against thioacetamide (B46855) and galactosamine-induced toxicity in rat hepatocytes (in vitro). le.ac.uk The study reported that the hepatoprotective activity of the flavonoid was comparable to that of silymarin, a known hepatoprotective agent.

Antioxidant Efficacy Research

Anti-inflammatory Response Studies

The anti-inflammatory potential of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone has been evaluated through its ability to inhibit key inflammatory mediators, including nitric oxide and enzymes involved in the inflammatory cascade.

Nitric Oxide Production Inhibition

Research into the anti-inflammatory mechanisms of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone, also known by its synonym 5-demethyl sinensetin (B1680974), has demonstrated its capacity to inhibit the production of nitric oxide (NO). In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound exhibited a concentration-dependent inhibition of NO production. up.ac.za At a concentration of 50 μg/mL, it inhibited NO production by 87.9% without showing toxicity to the macrophage cells. up.ac.za The half-maximal inhibitory concentration (IC50) was determined to be greater than 1.6 μg/mL, with a notable inhibition of over 70% at a 50 μg/mL concentration. up.ac.za

Lipoxygenase Enzyme Inhibition

The compound's anti-inflammatory action extends to the inhibition of lipoxygenase enzymes, which are critical in the biosynthesis of leukotrienes, potent inflammatory mediators. Specifically, 5-Hydroxy-3,6,7,4'-tetramethoxyflavone (as 5-demethyl sinensetin) has been shown to inhibit the activity of 15-lipoxygenase (15-LOX). up.ac.za In a comparative study, it demonstrated a significant inhibitory effect with an IC50 value of 3.26 ± 0.35 μg/mL. up.ac.za This was found to be more potent than the positive control, quercetin, which had an IC50 of 43.06 ± 0.52 μg/mL. up.ac.za

Antimicrobial Activity Assessments

The antimicrobial properties of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone have been explored against a range of bacterial and fungal pathogens, with studies providing insights into its spectrum of activity and efficacy.

Antibacterial Spectrum and Efficacy

In vitro studies have determined the antibacterial activity of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone (as 5-demethyl sinensetin) against several bacterial strains. The minimum inhibitory concentration (MIC) values were established for various pathogens. The compound was most effective against strains of Salmonella Typhimurium, with an MIC of 0.312 mg/mL. up.ac.za For other bacteria, including Enterobacter cloacae, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Stenotrophomonas maltophilia, the MIC value was found to be 0.625 mg/mL. up.ac.za While demonstrating some antibacterial potential, these MIC values are considered relatively high, suggesting modest activity. up.ac.za

Table 1: Antibacterial Activity of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone (as 5-demethyl sinensetin)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Salmonella Typhimurium | 0.312 |

| Enterobacter cloacae | 0.625 |

| Escherichia coli | 0.625 |

| Klebsiella pneumoniae | 0.625 |

| Proteus mirabilis | 0.625 |

| Stenotrophomonas maltophilia | 0.625 |

Data sourced from a study on 5-demethyl sinensetin. up.ac.za

Antifungal Efficacy

While 5-Hydroxy-3,6,7,4'-tetramethoxyflavone was isolated from Ballota inaequidens in a study that also tested the antifungal activity of other isolated compounds, the specific antifungal efficacy of this particular flavonoid was not reported in the available literature. medchemexpress.com Another closely related compound, 5,7,3',4'-Tetramethoxyflavone, has been noted for its antifungal activities. medchemexpress.com However, specific data on the antifungal spectrum and efficacy of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone remains to be elucidated.

Chondroprotective Research (e.g., ER stress-induced apoptosis, β-catenin signaling)

Note: The following research on chondroprotective effects was conducted on the closely related compound 5,7,3′,4′-tetramethoxyflavone (TMF) .

Preclinical research has highlighted the potential of 5,7,3′,4′-tetramethoxyflavone (TMF) in protecting cartilage, a key factor in diseases like osteoarthritis. These studies have focused on its ability to mitigate cellular stress and modulate key signaling pathways in chondrocytes, the primary cells in cartilage.

Studies have shown that TMF can protect chondrocytes from apoptosis (programmed cell death) induced by endoplasmic reticulum (ER) stress. nih.gov ER stress is a condition of cellular imbalance that can lead to cell death and is implicated in the progression of osteoarthritis. TMF was found to suppress tunicamycin-induced chondrocyte apoptosis by activating the expression of IRE1α, a key sensor in the ER stress response pathway. up.ac.za This activation, in turn, modulated downstream pro-survival and pro-apoptotic factors. up.ac.za In chondrocytes with IRE1α deficiency, TMF treatment at concentrations of 5 or 20 μg/mL significantly decreased the apoptosis ratio. nih.gov

Furthermore, TMF has been shown to inhibit the Wnt/β-catenin signaling pathway in osteoarthritic chondrocytes. nih.gov The β-catenin signaling pathway is crucial for cartilage development and homeostasis, and its dysregulation is associated with osteoarthritis. In vitro studies demonstrated that prostaglandin (B15479496) E2 (PGE2) increased the accumulation of β-catenin and activated its signaling pathway, leading to chondrocyte apoptosis. TMF was able to counteract these effects in a dose-dependent manner. chemfaces.com This suggests that TMF's chondroprotective activity is, at least in part, due to its inhibition of both the EP/cAMP/PKA signaling pathway and the β-catenin signaling pathway. chemfaces.com

Table 2: Investigated Biological Activities and Pathways

| Biological Activity | Specific Target/Pathway | Compound Studied | Key Findings |

|---|---|---|---|

| Anti-inflammatory | Nitric Oxide Production | 5-Hydroxy-3,6,7,4'-tetramethoxyflavone | Inhibition of NO production in LPS-stimulated macrophages. up.ac.za |

| Anti-inflammatory | 15-Lipoxygenase (15-LOX) | 5-Hydroxy-3,6,7,4'-tetramethoxyflavone | Potent inhibition of 15-LOX enzyme activity. up.ac.za |

| Antibacterial | Various bacterial strains | 5-Hydroxy-3,6,7,4'-tetramethoxyflavone | Moderate MIC values against several Gram-negative bacteria. up.ac.za |

| Chondroprotective | ER Stress-Induced Apoptosis (IRE1α pathway) | 5,7,3′,4′-tetramethoxyflavone (TMF) | Suppression of chondrocyte apoptosis by activating IRE1α expression. up.ac.zanih.gov |

| Chondroprotective | β-catenin Signaling Pathway | 5,7,3′,4′-tetramethoxyflavone (TMF) | Inhibition of PGE2-induced β-catenin accumulation and signaling. chemfaces.com |

Melanogenesis Regulatory Studies (e.g., Tyrosinase, TRP-1, TRP-2 mRNA expression)

Currently, there is a notable absence of publicly available scientific literature and research data concerning the direct effects of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone on the regulation of melanogenesis. Extensive searches of scholarly databases have not yielded any in vitro or preclinical studies that specifically investigate the impact of this compound on key markers of melanin (B1238610) synthesis, such as the activity of tyrosinase or the mRNA expression levels of tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2).

While the broader class of flavonoids has been a subject of interest in skin pigmentation research, with some members exhibiting inhibitory or stimulatory effects on melanogenesis, specific data for 5-Hydroxy-3,6,7,4'-tetramethoxyflavone remains un-documented in the current body of scientific publications. Therefore, no detailed research findings or data tables on its melanogenesis regulatory activities can be provided at this time.

Further research is required to elucidate the potential role, if any, of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone in the complex pathways of melanin production.

Structure Activity Relationship Sar and Structural Modifications

Influence of the 5-Hydroxyl Group on Biological Activity

The presence of a hydroxyl group at the C-5 position is a significant structural feature that modulates the bioactivity of PMFs. This substitution creates a class of compounds known as 5-hydroxylated PMFs (5-OH-PMFs). The 5-hydroxyl group can form an intramolecular hydrogen bond with the C-4 carbonyl group, which influences the molecule's conformation and electronic properties. nih.govresearchgate.net

Compared to their fully methoxylated (permethoxylated) counterparts, 5-OH-PMFs often exhibit distinct biological profiles. For instance, the presence of the 5-hydroxyl group can improve aqueous solubility; the water solubility of 5-demethylnobiletin is about three times higher than that of nobiletin (B1679382). researchgate.net This enhanced solubility can be a critical factor in bioavailability. However, the relationship is not always straightforward. Fully methoxylated PMFs are characterized by higher lipophilicity and greater membrane permeability, which may lead to enhanced cellular absorption and, in some cases, stronger bioactivity. nih.gov

The impact of the 5-hydroxyl group can be context-dependent. For example, in studies on the reversal of drug resistance in cancer cells, a synthesized 5-hydroxy derivative of a trimethoxyflavone (5-hydroxy-3',4',7-trimethoxyflavone) showed a stronger effect than its non-hydroxylated parent compound. nih.gov This suggests that for certain activities, the 5-OH group is a structural enhancer. Conversely, in the context of anti-inflammatory activity, it has been speculated that a hydroxyl group may lessen the inhibitory effect of PMFs on the expression of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, some demethylated metabolites of PMFs have demonstrated stronger activity than the original, fully methoxylated compounds. nih.gov

Positional Effects of Methoxy (B1213986) Substituents on Bioactivity Profiles

The specific arrangement of methoxy groups on the flavone (B191248) skeleton is a crucial factor governing the biological effects of PMFs. nih.gov The bioactivity is not merely dependent on the number of methoxy groups but significantly on their precise location on both the A and B rings. nih.govresearchgate.net

Research indicates that an increase in the number of methoxy groups on the B-ring can sometimes lead to decreased antiproliferative activity. nih.gov For instance, comparing tangeretin (B192479) (which has one methoxy group on the B-ring) to nobiletin (with two methoxy groups on the B-ring) in certain assays revealed differential effects. nih.gov The absence of a methoxy group at the C3' position, for example, has been suggested to slightly enhance anti-osteoclastogenic activity. nih.gov

The methoxylation pattern on the A-ring is also critical. The presence of methoxy groups at positions 5 and 8 has been correlated with strong inhibitory capacities against certain inflammatory markers. nih.gov The combination of hydroxyl and methoxyl groups and their respective positions ultimately dictates the molecule's interaction with biological targets. researchgate.net

Comparative Analysis with Related Polymethoxyflavones (PMFs) and Hydroxylated Analogs

To understand the unique properties of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone, it is useful to compare it with structurally related flavonoids. These comparisons highlight how subtle changes in hydroxylation and methoxylation patterns can lead to significant differences in biological activity.

One study compared the anti-proliferative effects of five major PMFs isolated from Citrus tangerina: sinensetin (B1680974), tetramethyl-O-scutellarin (5,6,7,4'-tetramethoxyflavone), nobiletin, tangeretin, and 5-demethylnobiletin (5-hydroxy-6,7,8,3',4'-pentamethoxyflavone). nih.govnih.gov Among these, tangeretin and 5-demethylnobiletin showed significant anti-proliferative activity against DU145 and PC-3 prostate cancer cell lines, while the other three, including a tetramethoxyflavone, did not show notable inhibitory effects at the tested concentrations. nih.gov Tangeretin was found to have a more potent cytotoxic effect than 5-demethylnobiletin in this study. nih.gov This suggests that the specific pattern of five methoxy groups in tangeretin or the combination of a 5-hydroxyl group with four other methoxy groups in 5-demethylnobiletin is more effective for this specific activity than the pattern found in sinensetin or nobiletin. nih.gov

Another compound, 5-Hydroxy-3',4',6,7-tetramethoxyflavone (B1205902), which is an isomer of the subject compound, has been evaluated for its cytotoxic effects in glioblastoma cell lines, where it reduced cell viability and migratory capacity. nih.govresearchgate.net The difference in the position of the B-ring methoxy groups (3',4' vs. 4' in the subject compound, which also has a 3-methoxy group) can lead to distinct biological outcomes.

The table below summarizes the comparative anti-proliferative activities of several related PMFs against prostate cancer cell lines.

| Compound | Substitution Pattern | Anti-proliferative Activity (IC50 in μM) on PC-3 Cells nih.gov | Anti-proliferative Activity (IC50 in μM) on DU145 Cells nih.gov |

|---|---|---|---|

| Tangeretin | 5,6,7,8,4'-pentamethoxyflavone | 22.12 | 46.60 |

| 5-demethylnobiletin | 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone | >50 | >50 (but showed significant activity) |

| Nobiletin | 5,6,7,8,3',4'-hexamethoxyflavone | No appreciable effect | No appreciable effect |

| Sinensetin | 5,6,7,3',4'-pentamethoxyflavone | No appreciable effect | No appreciable effect |

| Tetramethyl-O-scutellarin | 5,6,7,4'-tetramethoxyflavone | No appreciable effect | No appreciable effect |

Data derived from a study on PMFs from Citrus tangerina. "No appreciable effect" indicates that significant inhibition was not observed at the concentrations tested in that specific study. nih.gov

Design and Synthesis of Novel Derivatives for Enhanced Bioactivity

The structural backbone of polymethoxyflavones serves as a template for the design and synthesis of new derivatives with potentially enhanced or more targeted biological activities. nih.govsysrevpharm.org Chemical modifications aim to improve properties such as potency, selectivity, and bioavailability. tandfonline.com

One strategy involves the modification of the core flavone structure. For example, structural alterations of 5,7,4'-trimethoxyflavone, a related compound, have led to the creation of sulfonamide derivatives. nih.gov These novel compounds were designed as inhibitors of specific cancer-related proteins and exhibited potent, broad-spectrum anticancer activity in vitro. nih.gov

Another approach focuses on strategic hydroxylation. A study on designing compounds to overcome multidrug resistance in cancer synthesized five derivatives of 3',4',7-trimethoxyflavone, including one with a hydroxyl group added at the C-5 position (5-hydroxy-3',4',7-trimethoxyflavone). nih.gov This newly synthesized 5-hydroxy derivative demonstrated a stronger reversal effect on drug resistance than the parent trimethoxyflavone, highlighting how the introduction of a 5-hydroxyl group can be a key strategy for enhancing a specific desired bioactivity. nih.gov The synthesis of such derivatives often involves multi-step chemical reactions, starting from simpler phenolic precursors and building the flavone structure with the desired substitution pattern. sysrevpharm.orgmdpi.com These synthetic efforts are crucial for systematically exploring structure-activity relationships and developing new therapeutic candidates. sysrevpharm.org

Advanced Analytical Methodologies for Research

The structural complexity and nuanced biological roles of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone necessitate the use of sophisticated analytical techniques for its accurate identification, characterization, and quantification. In research settings, these methods are crucial for analyzing the compound in complex matrices such as plant extracts and biological fluids, as well as for unequivocally determining its chemical structure.

Pharmacokinetic and Metabolic Research in Preclinical Models

Absorption, Distribution, and Elimination Pathways in Animal Models

Direct and specific research on the absorption, distribution, and elimination pathways of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone in animal models is not extensively documented in publicly available scientific literature. However, studies on closely related polymethoxyflavones (PMFs) offer valuable insights into its probable pharmacokinetic profile.

Research on a variety of PMFs indicates that their in vivo disposition is heavily influenced by their chemical structure, particularly the number and placement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. A study investigating twelve different PMFs in rats revealed that compounds bearing a hydroxyl group, such as 5-hydroxy-3,7,3′,4′-tetramethoxyflavone, were not detectable in plasma after administration. This suggests that 5-Hydroxy-3,6,7,4'-tetramethoxyflavone may undergo rapid and extensive metabolism or exhibit poor absorption from the gastrointestinal tract, leading to low systemic bioavailability.

Conversely, in vitro studies using Caco-2 cell monolayers, a model for the human intestinal barrier, have shown that the presence of a hydroxyl group can facilitate the transport of some tetramethoxyflavones. This suggests that while absorption across the intestinal wall may occur, the compound is likely subject to significant first-pass metabolism in the gut or liver, which would contribute to its low plasma concentrations. The liver is a primary site for drug metabolism, with the intestine also playing a significant role. nih.gov

Biotransformation and Metabolite Identification in Preclinical Studies

While specific metabolic studies on 5-Hydroxy-3,6,7,4'-tetramethoxyflavone are limited, extensive research on a structurally analogous compound, 5-hydroxy-6,7,3′,4′-tetramethoxyflavone (HTF), in rats provides a comprehensive model for its likely biotransformation. These studies reveal a complex metabolic cascade, primarily occurring in the liver and intestines.

The biotransformation of these types of compounds involves a variety of enzymatic reactions. Based on the HTF study, the primary metabolic pathways for 5-Hydroxy-3,6,7,4'-tetramethoxyflavone are presumed to involve:

Demethylation: The removal of methyl groups from the methoxy moieties is a common metabolic step for PMFs.

Hydroxylation: The addition of hydroxyl groups to the flavonoid skeleton.

Glucuronidation and Sulfation: Phase II conjugation reactions where glucuronic acid or sulfate (B86663) groups are attached to hydroxylated metabolites, increasing their water solubility and facilitating their excretion.

Ring Cleavage: The breakdown of the fundamental flavonoid structure.

Combined Reactions: A combination of the above pathways, leading to a multitude of metabolites.

In the study of HTF in rats, a total of 106 metabolites were detected and tentatively identified, showcasing the extensive biotransformation that these compounds undergo. These metabolites were categorized into primary, secondary, and tertiary metabolism clusters, indicating a stepwise and complex metabolic process.

Table 1: Predicted Metabolic Reactions for 5-Hydroxy-3,6,7,4'-tetramethoxyflavone based on Analogue Studies

| Reaction Type | Description |

| Demethylation | Removal of one or more methyl groups from the four methoxy positions. |

| Hydroxylation | Addition of hydroxyl groups at various positions on the aromatic rings. |

| Glucuronidation | Conjugation of a glucuronic acid molecule to a hydroxyl group. |

| Sulfation | Conjugation of a sulfate group to a hydroxyl group. |

| Ring Fission | Cleavage of the C-ring of the flavone (B191248) structure. |

Influence of Hydroxyl and Methoxy Groups on In Vivo Fate

The pharmacokinetic fate of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone is intrinsically linked to its specific molecular architecture, namely the presence and position of its single hydroxyl group and four methoxy groups.

The hydroxyl group at the C5 position is a key determinant of the compound's biological and metabolic characteristics. The presence of this free hydroxyl group makes the compound a substrate for phase II metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This can lead to rapid conjugation and subsequent elimination from the body, contributing to a short biological half-life and low systemic exposure of the parent compound. However, this same hydroxyl group can also enhance the compound's interaction with certain cellular targets, which may be linked to its biological activities.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is frequently used to understand how a ligand, such as a flavonoid, might interact with a protein target.

Binding affinity, often expressed in kcal/mol, is a measure of the strength of the interaction between a ligand and its target protein. A lower (more negative) binding energy value typically indicates a more stable and stronger binding interaction. nih.gov

While specific docking studies for 5-Hydroxy-3,6,7,4'-tetramethoxyflavone are not extensively detailed in the provided research, studies on structurally similar methoxyflavones provide valuable insights. For instance, a study on the related compound 5,6,7,4′-tetramethoxyflavone (TMF), which lacks the 5-hydroxy group, investigated its binding affinities against several protein targets implicated in cancer. nih.govresearchgate.net The binding energies indicated stable interactions with key proteins. nih.gov Another study on 5-hydroxy-3,6,7,8-tetramethoxyflavone (B14715514) (5HTMF), an isomer of the target compound, also performed docking studies to assess its anticancer potential. nih.gov

Table 1: Molecular Docking Binding Affinities for a Structurally Related Flavonoid (5,6,7,4′-tetramethoxyflavone)

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| XIAP | -8.0 |

| ZAP70 | -7.9 |

| SMAD5 | -7.7 |

| NFKBIA | -7.6 |

| SMAD4 | -7.4 |

| CDKN1B | -7.0 |

This data is for the related compound 5,6,7,4′-tetramethoxyflavone as reported in a study on its effects against HeLa cancer cells. researchgate.net

Molecular docking helps identify potential protein targets for a given compound. Based on computational studies of closely related flavonoids, several putative targets have been identified.

Bcl-2: The B-cell lymphoma 2 (Bcl-2) protein is a key anti-apoptotic protein, making it a significant target in cancer therapy. unja.ac.idresearchgate.net A molecular docking study of the isomeric compound 5-hydroxy-3,6,7,8-tetramethoxyflavone (5HTMF) was performed against Bcl-2 protein structures to explore its potential as an anticancer agent. nih.gov The goal of inhibiting Bcl-2 is to allow the natural process of programmed cell death (apoptosis) to proceed in cancer cells. unja.ac.id

Syk Protein and Mpro Receptor: Based on the available search results, specific molecular docking investigations of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone or its close isomers with Spleen Tyrosine Kinase (Syk) protein or the main protease (Mpro) of viruses like SARS-CoV-2 have not been reported.

Other Targets: In studies involving the related compound 5,6,7,4′-tetramethoxyflavone (TMF), proteomics and docking analyses identified several pivotal targets in HeLa cancer cells. These include proteins involved in critical signaling pathways such as MAPK, apoptosis, and TNF. nih.gov Key identified targets included CDKN1B, SMAD4, NFKBIA, SMAD5, XIAP, and ZAP70. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Orbital Analysis, Chemical Descriptors)

Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules. A study on the isomer 5-hydroxy-3,6,7,8-tetramethoxyflavone (5HTMF) utilized Density Functional Theory (DFT) methods with the PBEPBE approach to analyze its molecular structure, spectroscopic properties, and chemical reactivity. nih.gov Such analyses include examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.gov

Chemical descriptors for 5-Hydroxy-3,6,7,4'-tetramethoxyflavone have been computed and are available in public databases like PubChem. These descriptors provide a quantitative profile of the molecule's physicochemical properties.

Table 2: Computed Chemical Properties and Descriptors for 5-Hydroxy-3,6,7,4'-tetramethoxyflavone

| Property/Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C19H18O7 | PubChem |

| Molecular Weight | 358.34 g/mol | PubChem |

| Monoisotopic Mass | 358.10526 Da | PubChemLite uni.lu |

| XlogP (predicted) | 3.5 | PubChemLite uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Topological Polar Surface Area (TPSA) | 83.5 Ų | PubChem |

Data corresponds to the specified compound unless otherwise noted.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new or untested compounds. Based on the provided search results, no specific QSAR modeling studies for 5-Hydroxy-3,6,7,4'-tetramethoxyflavone have been reported.

Molecular Dynamics Simulations to Investigate Conformational Changes and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational changes and stability of a ligand-protein complex in a simulated natural environment. nih.gov

In a study of the closely related isomer, 5-hydroxy-3,6,7,8-tetramethoxyflavone (5HTMF), molecular dynamics simulations were performed to assess the stability of its complex with the Bcl-2 protein. nih.gov Such simulations are crucial for validating the results of molecular docking and for understanding how the ligand and protein interact and adapt to each other dynamically, confirming the stability of the binding. nih.govnih.gov

Future Research Directions and Perspectives

Exploration of Novel Biological Activities and Mechanistic Pathways

Initial research has established the antineoplastic effects of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone, particularly against glioblastoma (GBM) cell lines. nih.gov Studies have demonstrated that the compound can induce G0/G1 cell cycle arrest and reduce both cell viability and migratory capacity in U87MG and T98G glioblastoma cells. nih.gov However, a notable finding was the antagonistic property of the flavone (B191248) when combined with in vitro radiotherapy, indicating a complex interaction that warrants further investigation to determine its potential role in post-radiotherapy contexts. nih.gov

Development of Advanced Methodologies for Isolation and Analysis

The isolation of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone has been accomplished from natural sources like Laggera alata using conventional methods. nih.gov The process typically involves extraction with ethanol (B145695), followed by partitioning with various solvents and purification via silica (B1680970) gel column chromatography. nih.gov While effective at a laboratory scale, these methods can be time-consuming and may not be easily scalable for producing larger quantities required for extensive preclinical and clinical research.

Therefore, a significant future direction is the development of more advanced and efficient methodologies for both isolation and analysis. This includes exploring techniques such as supercritical fluid extraction (SFE), counter-current chromatography (CCC), and preparative high-performance liquid chromatography (HPLC) to improve yield, purity, and sustainability. For analysis, the use of ultrahigh-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), as has been applied to study metabolites of related tetramethoxyflavones, should be adapted and optimized for this specific compound. researchgate.net Developing such sophisticated analytical tools is crucial for accurate quantification in complex biological matrices and for detailed pharmacokinetic studies.

Strategic Design of Enhanced Flavonoid Analogs

While 5-Hydroxy-3,6,7,4'-tetramethoxyflavone has demonstrated biological activity, the strategic design of novel analogs offers a promising avenue to enhance its therapeutic properties. Research on related flavone skeletons provides a strong rationale for this approach. For example, a study involving the synthesis of 5-hydroxy-3',4',7-trimethoxyflavone (B1587989), an analog of a known BCRP/ABCG2 inhibitor, showed that the addition of the 5-hydroxy group significantly strengthened the compound's ability to reverse multidrug resistance in cancer cells. nih.gov This highlights the critical role that specific functional groups play in molecular interactions and efficacy.

Future research should focus on the rational design and synthesis of a library of analogs based on the 5-Hydroxy-3,6,7,4'-tetramethoxyflavone scaffold. The objectives would be to improve key drug-like properties, including:

Potency and Selectivity: Modifying substituent groups to increase affinity for specific biological targets.

Bioavailability: Altering physicochemical properties to enhance absorption and metabolic stability, a known challenge for some PMFs. nih.gov

Reduced Off-Target Effects: Fine-tuning the structure to minimize interactions with other pathways, such as the antagonism observed with radiotherapy. nih.gov

This synthetic strategy, coupled with detailed structure-activity relationship (SAR) studies, will be instrumental in developing lead compounds with superior therapeutic profiles.

Integration of Omics Technologies in Mechanistic Research

To fully comprehend the biological impact of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone, future research must integrate systems biology approaches. The use of "omics" technologies—such as metabolomics, proteomics, and transcriptomics—can provide a holistic view of the cellular response to the compound, moving beyond single-target interactions.

A precedent for this approach exists in the study of related PMFs. For example, an isotope-labeling method combined with UPLC-mass spectrometry was successfully used to identify five distinct metabolites of 5,7,3',4'-tetramethoxyflavone in rat urine, thereby clarifying its biotransformation pathways. researchgate.net Applying similar metabolomic strategies to 5-Hydroxy-3,6,7,4'-tetramethoxyflavone would illuminate its metabolic fate and identify bioactive metabolites. Furthermore, proteomics could identify its direct protein targets and downstream signaling effects, while transcriptomics could reveal changes in gene expression that underlie its observed activities, such as cell cycle arrest in cancer cells. nih.gov Integrating these multi-omics datasets will be essential for constructing a comprehensive model of its mechanism of action and for identifying novel biomarkers of its efficacy.

Detailed Research Findings

| Section | Key Findings and Future Directions |

| 10.1. Novel Biological Activities | Known Activity: Shows antitumor effects in glioblastoma cell lines by inducing G0/G1 cell cycle arrest. nih.govFuture Research: Investigate the mechanism behind its antagonistic effect with radiotherapy. nih.gov Explore other potential activities like anti-inflammatory and chondroprotective effects seen in related PMFs. nih.govresearchgate.net |

| 10.2. Advanced Methodologies | Current Methods: Isolation via conventional column chromatography. nih.govFuture Research: Develop advanced, scalable isolation techniques (e.g., CCC, preparative HPLC). Adapt sophisticated analytical methods like UPLC-MS for accurate quantification and pharmacokinetic studies. researchgate.net |

| 10.3. Enhanced Flavonoid Analogs | Rationale: Addition of a 5-hydroxy group to a related flavone enhanced its drug-resistance reversal activity. nih.govFuture Research: Synthesize and test a library of analogs to improve potency, selectivity, and bioavailability while minimizing negative interactions. nih.govnih.govnih.gov |

| 10.4. Omics Technologies | Precedent: Metabolomics successfully identified metabolites of a similar tetramethoxyflavone. researchgate.netFuture Research: Employ metabolomics, proteomics, and transcriptomics to build a comprehensive map of the compound's mechanisms, metabolic pathways, and protein targets. researchgate.net |

Q & A

Q. Methodological Considerations :

- Use spectroscopic techniques (NMR, MS) to confirm purity and identity.

- Optimize solvent systems to resolve structurally similar flavonoids (e.g., artemetin, casticin) .

How is the structural identity of 5-Hydroxy-3,6,7,4'-tetramethoxyflavone confirmed in phytochemical studies?

Basic Research Question

Structural elucidation relies on:

- 1D/2D NMR : Key signals include aromatic proton shifts (e.g., δ 6.5–7.5 ppm for phenolic protons) and methoxy group resonances (δ 3.7–3.9 ppm). 2D experiments (HSQC, HMBC) map connectivity .

- Mass Spectrometry : EI-MS shows a molecular ion at m/z 358.342 (C₁₉H₁₈O₇), with fragmentation patterns confirming methoxy and hydroxyl substitutions .

- X-ray Crystallography : Single-crystal analysis provides absolute configuration (e.g., C–C bond lengths of 0.002 Å precision) .

Q. Table 1: Key NMR Data for Structural Confirmation

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-5 | 12.8 | s | Hydroxyl |

| OCH₃ (C-3,6,7,4') | 3.7–3.9 | s | Methoxy groups |

| C-4 Carbonyl | 178.2 | - | Ketone |

| Data sourced from CDCl₃ NMR at 300 MHz . |

What experimental designs are used to evaluate the compound’s ability to reverse multidrug resistance in cancer cells?

Advanced Research Question

Studies employ:

Q. Key Findings :

- The compound reverses resistance by inhibiting BCRP-mediated efflux, with IC₅₀ values comparable to clinical inhibitors .

- Synergistic studies with chemotherapeutics (e.g., SN-38) validate its adjuvant potential .

How do researchers address discrepancies in reported bioactivity data for this compound?

Advanced Research Question

Contradictions (e.g., thrombin vs. BCRP inhibition) are resolved by:

- Assay Standardization : Control variables like pH, temperature, and enzyme/substrate concentrations .

- Purity Verification : Use HPLC-MS to ensure >95% purity, as impurities (e.g., co-isolated flavonoids) may skew results .

- Mechanistic Studies : Employ molecular docking or CRISPR-edited cell lines to validate target specificity .

Q. Table 2: Bioactivity Data Comparison

| Study Model | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thrombin Inhibition | Enzyme assay | 0.08–0.1 | |

| BCRP Inhibition | HT29 cells | 0.1–0.2 |

What methodologies are employed to quantify the compound in plant metabolites over time?

Advanced Research Question

Q. Experimental Design Tips :

- Use internal standards (e.g., isotopically labeled analogs) to correct for matrix effects.

- Optimize extraction protocols to minimize degradation (e.g., low-temperature drying).

What are the challenges in synthesizing derivatives of this flavonoid for structure-activity studies?

Advanced Research Question

- Regioselective Functionalization : Methoxy groups at C-3,6,7,4' hinder selective modification. Strategies include:

- Analytical Validation : Ensure derivatives are characterized via HRMS and NOESY to confirm regiochemistry .

How is the compound’s stability assessed under laboratory storage conditions?

Basic Research Question

- Storage Protocols : Store at 2–8°C in amber vials to prevent photodegradation .

- Stability Testing : Accelerated aging studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .

What safety precautions are recommended when handling 5-Hydroxy-3,6,7,4'-tetramethoxyflavone in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。